

# A Technical Guide to Research-Grade Cimetidine-d3: Cost, Availability, and Experimental Applications

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Compound of Interest		
Compound Name:	Cimetidine-d3	
Cat. No.:	B563092	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the cost and availability of research-grade **Cimetidine-d3**. It also outlines its primary application as an internal standard in analytical methodologies and details the relevant biological pathways of its non-deuterated counterpart, cimetidine.

### **Introduction to Cimetidine-d3**

**Cimetidine-d3** is the deuterated analog of cimetidine, a well-known histamine H2 receptor antagonist. The incorporation of three deuterium atoms on the N-methyl group provides a stable isotopic label, making it an ideal internal standard for the quantitative analysis of cimetidine in biological matrices by mass spectrometry.[1][2] Its use significantly enhances the accuracy and precision of bioanalytical methods by correcting for variations in sample preparation and instrument response.[1]

## Cost and Availability of Research-Grade Cimetidined3

The cost of research-grade **Cimetidine-d3** can vary based on the supplier, quantity, and purity. The compound is available from several reputable chemical suppliers catering to the research and pharmaceutical industries. Below is a summary of pricing and availability from various



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vendors. Please note that prices are subject to change and may not include shipping and handling fees. For the most current pricing, it is recommended to visit the supplier's website or request a formal quote.



Supplier	Catalog Number	Quantity	Purity	Price (USD)	Availability
MedChemEx press	HY-14289S	1 mg	Not specified	\$270	3-4 weeks
5 mg	Not specified	Get Quote	3-4 weeks	_	
10 mg	Not specified	Get Quote	3-4 weeks		
Cayman Chemical	29050	1 mg	≥99% deuterated forms (d1-d3)	€426.00	6-10 business days
LGC Standards	TRC- C441652- 1MG	1 mg	>95% (HPLC)	Login to view	In stock
CDN-D-6876- 0.005G	5 mg	99 atom % D, min 98% Chemical Purity	Login to view	In stock	
CDN-D-6876- 0.01G	10 mg	99 atom % D, min 98% Chemical Purity	Login to view	In stock	-
Santa Cruz Biotechnolog y	sc-219434	Not specified	Not specified	Contact for pricing	Not specified
Simson Pharma Limited	Not specified	Certificate of Analysis provided	Request a Quote	Not specified	
Veeprho	Not specified	Not specified	Request a Quote	Not specified	-



# Experimental Protocol: Quantification of Cimetidine in Human Plasma using LC-MS/MS with Cimetidined3 as an Internal Standard

The following is a generalized methodology for the determination of cimetidine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). **Cimetidine-d3** serves as the internal standard (IS) to ensure accurate quantification.

## **Materials and Reagents**

- Cimetidine reference standard
- Cimetidine-d3 (internal standard)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Human plasma (blank)
- Deionized water

## **Sample Preparation**

- Spiking of Internal Standard: To 100 μL of human plasma, add 10 μL of Cimetidine-d3 working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).
- Protein Precipitation: Add 300 μL of cold acetonitrile to the plasma sample.
- Vortexing and Centrifugation: Vortex the mixture for 1 minute to precipitate proteins.
  Centrifuge at 10,000 rpm for 10 minutes.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.



- Reconstitution: Reconstitute the dried residue in 100 μL of the mobile phase.
- Injection: Inject a portion of the reconstituted sample (e.g., 5-10  $\mu$ L) into the LC-MS/MS system.

#### LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 μm).
- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient program should be optimized to ensure good separation of cimetidine and Cimetidine-d3 from matrix components.
- Flow Rate: 0.3 mL/min.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
  - Cimetidine: Precursor ion (Q1) m/z 253.1 -> Product ion (Q3) m/z 159.1
  - Cimetidine-d3: Precursor ion (Q1) m/z 256.1 -> Product ion (Q3) m/z 162.1

#### **Data Analysis**

The concentration of cimetidine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of cimetidine.

## **Signaling and Metabolic Pathways**

**Cimetidine-d3** is expected to follow the same biological pathways as its non-deuterated counterpart. The primary mechanism of action of cimetidine is the blockade of the histamine H2

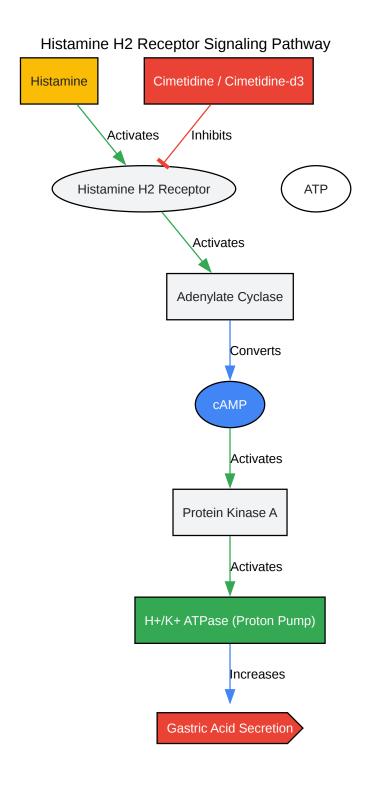


receptor.[3] It also undergoes metabolism in the liver and is known to inhibit several cytochrome P450 enzymes.[4][5]

## **Histamine H2 Receptor Signaling Pathway**

Cimetidine acts as a competitive antagonist at the histamine H2 receptor on the basolateral membrane of gastric parietal cells.[3][6] This action inhibits the downstream signaling cascade that leads to gastric acid secretion.





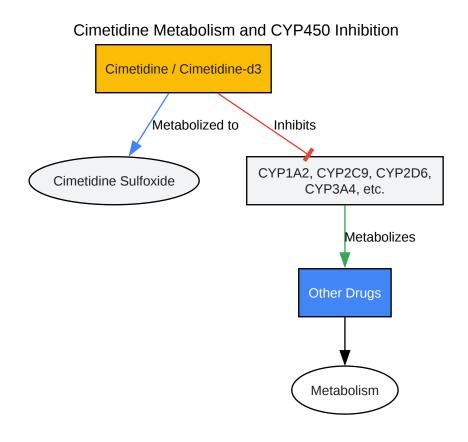
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Caption: Cimetidine competitively inhibits the histamine H2 receptor, blocking acid secretion.



#### **Cimetidine Metabolism and P450 Inhibition**

Cimetidine is primarily metabolized in the liver to cimetidine sulfoxide.[4][7] It is also a known inhibitor of several cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions. [4]



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Caption: Cimetidine is metabolized and also inhibits key cytochrome P450 enzymes.

#### Conclusion

Research-grade **Cimetidine-d3** is a critical tool for the accurate quantification of cimetidine in preclinical and clinical studies. While the cost can be significant, its availability from multiple suppliers provides researchers with options to procure this essential internal standard. The



provided experimental outline and pathway diagrams serve as a valuable resource for scientists and drug development professionals working with this compound.

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